molecular formula C6H10O3 B13923814 Ethyl 2-methoxyacrylate CAS No. 36997-05-4

Ethyl 2-methoxyacrylate

Cat. No.: B13923814
CAS No.: 36997-05-4
M. Wt: 130.14 g/mol
InChI Key: CTTOYDHUFQNBDZ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyacrylate is an organic compound with the molecular formula C6H10O3. It is an ester derived from acrylic acid and methanol, characterized by its clear, colorless liquid form. This compound is primarily used in the synthesis of polymers and copolymers, making it a valuable monomer in the production of various materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl 2-hydroxyisobutyrate with phosphorus pentachloride, resulting in the formation of this compound through a dehydration reaction .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic synthesis from petrochemical feedstocks such as ethylene, propylene, and isobutylene. These processes often utilize acid-base and heterogeneous catalysts for oxidation and hydroformylation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxyacrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding acids or aldehydes.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-methoxyacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxyacrylate involves its ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, which can be generated through thermal or photochemical means. The resulting polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .

Comparison with Similar Compounds

    Methyl methacrylate: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl acrylate: Lacks the methoxy group, leading to different reactivity and properties.

    Butyl methacrylate: Contains a butyl group, resulting in variations in polymer properties.

Uniqueness: Ethyl 2-methoxyacrylate stands out due to its methoxy group, which imparts unique reactivity and properties to the resulting polymers. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .

Properties

CAS No.

36997-05-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

ethyl 2-methoxyprop-2-enoate

InChI

InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3

InChI Key

CTTOYDHUFQNBDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)OC

Origin of Product

United States

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